Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 is a peptide hormone found in various insects. This hormone plays a crucial role in regulating energy metabolism by stimulating the synthesis of 1,2-diacyl-sn-glycerols in the fat body of insects like Manduca sexta . It is known for inducing a strong adipokinetic and hypertrehalosemic response, although it does not mobilize glycogen .

Métodos De Preparación

The synthesis of Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 is typically carried out using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA . Industrial production methods also rely on SPPS due to its efficiency and ability to produce high-purity peptides .

Análisis De Reacciones Químicas

Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 undergoes various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different biological activities

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Aplicaciones Científicas De Investigación

Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Industry: Utilized in the development of insecticides targeting metabolic pathways in pest insects

Mecanismo De Acción

The mechanism of action of Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 involves binding to specific receptors on the fat body cells of insects. This binding triggers a signaling cascade that activates enzymes responsible for the synthesis of 1,2-diacyl-sn-glycerols. These diacylglycerols are then released into the hemolymph, providing energy for various physiological processes . The molecular targets include G-protein coupled receptors and downstream signaling pathways involving protein kinase A (PKA) .

Comparación Con Compuestos Similares

Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 is unique due to its specific amino acid sequence and its role in lipid mobilization. Similar compounds include:

Red Pigment Concentrating Hormone (RPCH): Found in crustaceans and shares structural similarities with Adipokinetic Hormone, inducing similar physiological responses.

Proctolin: Another insect peptide hormone involved in muscle contraction and energy metabolism.

Diuretic Hormone: Regulates water balance and ion transport in insects.

These compounds highlight the diversity of peptide hormones in insects and their specialized functions in regulating physiological processes.

Propiedades

IUPAC Name |

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H65N11O14/c1-23(2)16-31(52-41(66)30-14-15-37(64)51-30)42(67)57-38(24(3)61)46(71)54-32(17-26-10-6-5-7-11-26)43(68)58-39(25(4)62)47(72)56-35(22-60)45(70)55-34(21-59)44(69)53-33(40(65)50-20-36(48)63)18-27-19-49-29-13-9-8-12-28(27)29/h5-13,19,23-25,30-35,38-39,49,59-62H,14-18,20-22H2,1-4H3,(H2,48,63)(H,50,65)(H,51,64)(H,52,66)(H,53,69)(H,54,71)(H,55,70)(H,56,72)(H,57,67)(H,58,68) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRLBCPURJXBDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H65N11O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1008.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

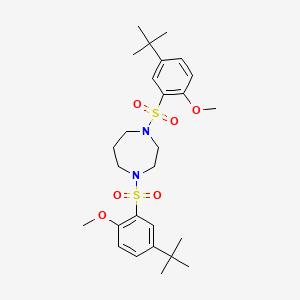

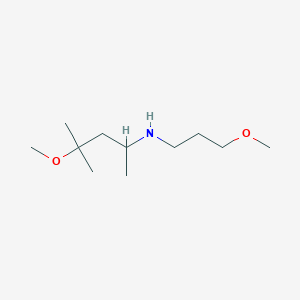

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide](/img/structure/B12117344.png)

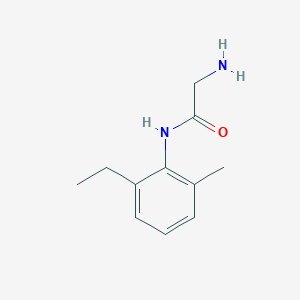

![(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine](/img/structure/B12117350.png)

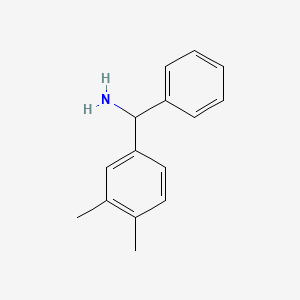

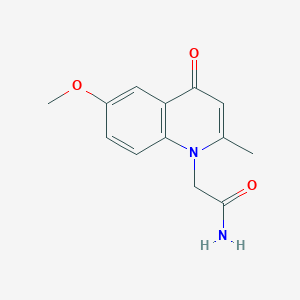

![4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B12117373.png)

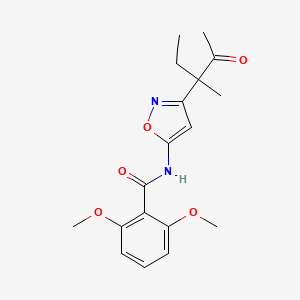

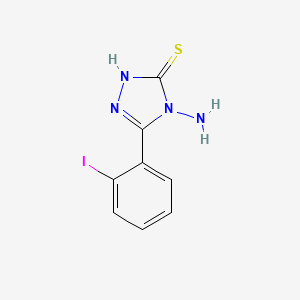

![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B12117396.png)